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Compound of Interest

Compound Name: 3-Bromobenzophenone

Cat. No.: B087063

For researchers, scientists, and professionals in drug development, accurate structural
elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR)
spectroscopy, particularly 13C-NMR, is a powerful analytical technique for determining the
carbon skeleton of a molecule. This guide provides a comprehensive comparison of
experimental and predicted 13C-NMR data for 3-Bromobenzophenone, complete with
detailed experimental protocols and a logical workflow for spectral assignment.

13C-NMR Data for 3-Bromobenzophenone: A
Comparative Analysis

The accurate assignment of 13C-NMR signals is crucial for the structural confirmation of 3-
Bromobenzophenone. Below is a comparison of experimental data, sourced from the Spectral
Database for Organic Compounds (SDBS), and predicted data generated using an online NMR
prediction tool.

L Structure of 3-Bromobenzophenone with carbon numbering

Structure of 3-Bromobenzophenone with Carbon Numbering
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Experimental
Carbon Atom Chemical Shift (5,

ppm)

Predicted Chemical Assignment
Shift (0, ppm) Rationale

Quaternary carbon,
C1 137.26 139.6 ipso to the carbonyl
group, deshielded.

Aromatic CH carbons
C2, C6 130.08 129.9 ortho to the carbonyl

group.

Aromatic CH carbons
C3,C5 128.46 128.5 meta to the carbonyl

group.

Aromatic CH carbon
C4 132.89 131.2 para to the carbonyl

group.

Quaternary carbon,

ipso to the carbonyl
cr 139.14 140.2

group on the

brominated ring.

Aromatic CH carbon

ortho to the carbonyl
c2' 132.89 131.7

and meta to the

bromine.

Quaternary carbon
directly attached to
bromine, shows

Cc3 122.51 122.8
characteristic upfield
shift due to the heavy

atom effect.

Aromatic CH carbon

para to the carbonyl
Cc4' 135.81 135.2

and ortho to the

bromine.
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Aromatic CH carbon
C5' 130.08 129.9 meta to both the
carbonyl and bromine.

Aromatic CH carbon

ortho to the carbonyl

ce' 128.46 128.3
and meta to the
bromine.
Carbonyl carbon,
C=0 195.34 196.1 significantly

deshielded.

Experimental Protocol for 13C-NMR Spectroscopy

The following provides a typical methodology for acquiring a 13C-NMR spectrum of a small
organic molecule like 3-Bromobenzophenone.

1. Sample Preparation:

» Dissolve approximately 10-20 mg of the 3-Bromobenzophenone sample in about 0.6-0.7
mL of a deuterated solvent (e.g., Chloroform-d, CDCI3).

e The solvent should be of high purity to avoid extraneous signals in the spectrum.

» Transfer the solution to a standard 5 mm NMR tube.

o Ensure the sample is completely dissolved to obtain a homogeneous solution for analysis.
2. NMR Spectrometer Setup:

e The data is typically acquired on a 100 or 125 MHz NMR spectrometer.

e The instrument is tuned and matched to the probe and solvent.

e The sample is placed in the magnet, and the field is locked onto the deuterium signal of the

solvent.
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e Shimming is performed to optimize the homogeneity of the magnetic field, which ensures
sharp spectral lines.

3. Data Acquisition Parameters:
e Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
e Acquisition Time: Usually set to 1-2 seconds.

o Relaxation Delay: A delay of 2-5 seconds between pulses is common to allow for full
relaxation of the carbon nuclei, although for qualitative spectra, a shorter delay can be used.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from
several hundred to several thousand) are accumulated to achieve an adequate signal-to-
noise ratio.

o Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to
cover the chemical shift range of most organic compounds.

o Temperature: The experiment is typically run at room temperature (around 298 K).
4. Data Processing:

e The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-
domain spectrum.

» Phase correction is applied to ensure all peaks are in the absorptive mode.
» Baseline correction is performed to obtain a flat baseline.

e The chemical shifts are referenced to the solvent peak (e.g., CDCI3 at 77.16 ppm) or an
internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for 13C-NMR Spectrum
Assighment
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The process of assigning the signals in a 13C-NMR spectrum to specific carbon atoms in the

molecule follows a logical progression. This workflow can be visualized as follows:
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 To cite this document: BenchChem. [A Comparative Guide to the 13C-NMR Spectrum
Assignment of 3-Bromobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087063#13c-nmr-spectrum-assignment-for-3-
bromobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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